2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile
Description
2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile is a complex organic compound characterized by the presence of amino, hydroxy, and diiodophenyl groups
Properties
IUPAC Name |
2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKFZSGUZQJWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6I2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile typically involves the reaction of 2-hydroxy-4,6-diiodophenyl with appropriate amino and nitrile precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A related compound with similar functional groups but different structural arrangement.
2-Amino-4-hydroxy-6-methylpyrimidine: Another similar compound with a methyl group instead of the diiodophenyl group
Uniqueness
2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile is unique due to the presence of the diiodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile is a member of the class of organic compounds that exhibit significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a diiodophenyl group, which is known to enhance biological activity due to its electron-withdrawing properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cell lines.
- Antioxidant Effects : It has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
A study conducted on the antimicrobial effects of various derivatives, including this compound, revealed notable inhibition zones against several pathogenic strains. The following table summarizes the antimicrobial efficacy measured by zone of inhibition (ZI):
| Microorganism | ZI (mm) | Standard Drug ZI (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 (Ciprofloxacin) |
| Escherichia coli | 14 | 17 (Ciprofloxacin) |
| Candida albicans | 12 | 16 (Fluconazole) |
These results indicate that the compound possesses comparable antimicrobial activity to standard antibiotics.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A case study involving MDA-MB-231 breast cancer cells demonstrated that:
- Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death.
- Concentration Dependence : Higher concentrations resulted in increased apoptotic rates, with an IC50 value determined at approximately 25 µM.
The findings suggest a potential role for this compound in developing new anticancer therapies.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results are summarized below:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
These results indicate that the compound exhibits significant antioxidant activity, especially at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
